5-Bromo-1-methylquinolin-2(1H)-one
Overview
Description
5-Bromo-1-methylquinolin-2(1H)-one is a chemical compound with the molecular formula C10H8BrNO and a molecular weight of 238.08 g/mol . This compound belongs to the quinolin-2-one family, which is known for its diverse biological and pharmacological activities . The presence of a bromine atom at the 5-position and a methyl group at the 1-position of the quinolin-2-one core structure imparts unique chemical properties to this compound .
Mechanism of Action
Target of Action
Quinolin-2(1h)-ones, a class of compounds to which 5-bromo-1-methyl-1h-quinolin-2-one belongs, are known to be prevalent in natural products and pharmacologically useful compounds .
Mode of Action
Quinolin-2(1h)-ones are known to interact with various biological targets due to their prevalence in natural products and pharmacologically useful compounds .
Biochemical Pathways
Quinolin-2(1h)-ones, a class of compounds to which 5-bromo-1-methyl-1h-quinolin-2-one belongs, are known to be involved in various biochemical pathways due to their prevalence in natural products and pharmacologically useful compounds .
Result of Action
Quinolin-2(1h)-ones, a class of compounds to which 5-bromo-1-methyl-1h-quinolin-2-one belongs, are known to have various biological effects due to their prevalence in natural products and pharmacologically useful compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-methylquinolin-2(1H)-one typically involves the bromination of 1-methylquinolin-2-one. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or chloroform . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reagent addition and temperature control can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-1-methylquinolin-2(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction Reactions: The quinolin-2-one core can undergo oxidation to form quinolin-2,4-dione derivatives or reduction to form dihydroquinolin-2-one derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are employed.
Major Products Formed:
Substitution Reactions: Products include various substituted quinolin-2-one derivatives depending on the nucleophile used.
Oxidation Reactions: Products include quinolin-2,4-dione derivatives.
Scientific Research Applications
5-Bromo-1-methylquinolin-2(1H)-one has several scientific research applications:
Comparison with Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinolin-2-one core but have a hydroxyl group at the 4-position.
Quinolin-2,4-diones: These derivatives have an additional carbonyl group at the 4-position.
Uniqueness: 5-Bromo-1-methylquinolin-2(1H)-one is unique due to the presence of the bromine atom at the 5-position, which imparts distinct chemical reactivity and biological activity compared to other quinolin-2-one derivatives .
Properties
IUPAC Name |
5-bromo-1-methylquinolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-12-9-4-2-3-8(11)7(9)5-6-10(12)13/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQYPEEUJJRYGPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC1=O)C(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501298089 | |
Record name | 5-Bromo-1-methyl-2(1H)-quinolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501298089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187933-35-2 | |
Record name | 5-Bromo-1-methyl-2(1H)-quinolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187933-35-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-1-methyl-2(1H)-quinolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501298089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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